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Compound of Interest

Compound Name: 3-(3-iodophenyl)propanoic Acid

Cat. No.: B181622 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Iodophenyl)propanoic
Acid

Introduction
3-(3-Iodophenyl)propanoic acid is an aromatic carboxylic acid that serves as a valuable

building block in organic synthesis and a potential scaffold in medicinal chemistry. The

presence of an iodine atom on the phenyl ring, combined with the propanoic acid side chain,

imparts a unique set of physicochemical characteristics that are critical for its application in

drug discovery, materials science, and chemical research. Understanding these properties is

paramount for predicting the molecule's behavior, designing experimental protocols, and

developing new applications.

This guide provides a comprehensive analysis of the core physicochemical properties of 3-(3-
iodophenyl)propanoic acid. It is designed for researchers, scientists, and drug development

professionals, offering not just data, but also insights into the experimental determination of

these properties and the underlying chemical principles.

Molecular and Chemical Identity
A precise understanding of a compound begins with its fundamental identifiers.
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Identifier Value Source

CAS Number 68034-75-3 [1][2][3]

Molecular Formula C₉H₉IO₂ [1]

Molecular Weight 276.07 g/mol [1]

IUPAC Name 3-(3-iodophenyl)propanoic acid

Synonyms 3-(3-Iodophenyl)propionic acid [2][4]

SMILES C1=CC(=CC(=C1)I)CCC(=O)O

InChI Key

InChI=1S/C9H9IO2/c10-8-4-1-

7(2-5-8)3-6-9(11)12/h1-2,4-

5H,3,6H2,(H,11,12)

Core Physicochemical Properties: A Quantitative
Overview
The functional behavior of 3-(3-iodophenyl)propanoic acid in various systems is dictated by

its physical and chemical properties. The following table summarizes the key experimental and

predicted values available.
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Property Value
Significance & Scientific
Insights

Melting Point 64-66 °C

[2] This relatively sharp and

low melting point suggests a

crystalline solid with moderate

lattice energy. It is a crucial

parameter for quality control,

indicating the purity of a

sample.

Boiling Point 356.9 °C at 760 mmHg

[1][4] The high boiling point

reflects the molecule's

significant molecular weight

and intermolecular forces

(hydrogen bonding from the

carboxylic acid and van der

Waals forces). This value is

critical for purification via

distillation, though

decomposition may occur at

such high temperatures.

Flash Point 169.6 °C

[1][4] This is the lowest

temperature at which the

compound's vapors will ignite

with a spark. It is a vital safety

parameter for handling and

storage, indicating a low risk of

flammability under standard

laboratory conditions.

Density 1.775 g/cm³

[1] The high density is primarily

due to the presence of the

heavy iodine atom in the

molecular structure.

Chemical Stability Stable under recommended

storage conditions.

[1] This indicates the

compound can be stored at

ambient temperature, away
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from strong oxidizing agents,

without significant degradation.

pKa (Predicted) ~4.5

The carboxylic acid moiety is

the primary acidic center. The

electron-withdrawing effect of

the iodine atom on the phenyl

ring slightly increases the

acidity compared to

unsubstituted phenylpropanoic

acid, resulting in a lower pKa.

This value is critical for

predicting its charge state in

physiological environments

(pH ~7.4), where it will exist

predominantly as the

carboxylate anion.

logP (Predicted) ~2.9

The octanol/water partition

coefficient (logP) is a measure

of lipophilicity. The iodophenyl

group contributes significantly

to the molecule's lipophilic

character, while the carboxylic

acid is hydrophilic. This

moderate lipophilicity is a key

determinant for membrane

permeability and is often a

starting point for ADME

(Absorption, Distribution,

Metabolism, Excretion)

profiling in drug development.

Spectroscopic Profile: The Molecular Fingerprint
While specific spectra are lot-dependent, a foundational understanding of the expected

spectroscopic features is essential for structural verification.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals

corresponding to the aromatic protons (complex multiplets in the δ 7.0-7.8 ppm range), the

two methylene groups (-CH₂-) of the propanoic chain (appearing as two triplets around δ 2.6-

3.0 ppm), and a highly deshielded, broad singlet for the carboxylic acid proton (δ > 10 ppm),

which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon spectrum will feature a carbonyl carbon signal around δ

175-180 ppm. The aromatic carbons will appear in the δ 120-145 ppm region, with the

carbon directly bonded to iodine showing a characteristic signal at a higher field (around δ 95

ppm) due to the heavy atom effect. The two aliphatic carbons will resonate in the δ 30-40

ppm range.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should display a

prominent molecular ion peak (M⁺) at an m/z of 276. Key fragmentation patterns would likely

include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic side

chain.

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key

expected absorptions include a very broad O-H stretch for the carboxylic acid dimer from

approximately 2500-3300 cm⁻¹, a strong, sharp C=O (carbonyl) stretch around 1700 cm⁻¹,

and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Experimental Protocols for Property Determination
To ensure scientific integrity, physicochemical properties must be determined using validated,

reproducible methods. The following protocols are standard in the field.

Protocol 1: Melting Point Determination via Capillary
Method
This method provides a precise melting range, which is a primary indicator of purity.

Methodology:

Sample Preparation: Finely powder a small amount of dry 3-(3-iodophenyl)propanoic acid.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3

mm.

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (64

°C). Then, decrease the heating rate to 1-2 °C per minute.

Observation & Recording: Record the temperature at which the first drop of liquid appears

(T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting

range is T₁-T₂. Trustworthiness: A narrow melting range (e.g., < 2 °C) is indicative of high

purity. The use of a calibrated thermometer is crucial for accuracy.

Protocol 2: Octanol-Water Partition Coefficient (logP) via
Shake-Flask Method (OECD 107)
This protocol is the gold standard for determining lipophilicity, a critical parameter in drug

development.

Methodology:

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by

mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to

separate for at least 24 hours.

Solution Preparation: Prepare a stock solution of 3-(3-iodophenyl)propanoic acid in n-

octanol. The concentration should be low enough to avoid dimerization but high enough for

accurate measurement.

Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution

with a known volume of the saturated water phase.

Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition

between the two phases. Let the funnel stand to allow for complete phase separation.

Analysis: Carefully separate the two layers. Determine the concentration of the compound in

each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate the partition coefficient P as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm

of this value. Causality: The choice of UV-Vis or HPLC depends on the compound's

chromophore and the required sensitivity. This method directly measures the equilibrium

distribution of the compound between a lipid-like (octanol) and an aqueous phase, providing

a direct measure of its lipophilicity.
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Caption: Workflow for the characterization and application of 3-(3-iodophenyl)propanoic acid.
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Structure-Property Relationships
The physicochemical properties of this molecule are a direct consequence of its distinct

structural features.

Caption: Correlation between structural motifs and key physicochemical properties.

Conclusion
3-(3-Iodophenyl)propanoic acid is a crystalline solid characterized by a melting point of 64-66

°C, a high boiling point, and moderate lipophilicity. Its acidic nature, governed by the carboxylic

acid group, means it will be ionized at physiological pH. These properties, stemming directly

from its unique combination of an iodinated aromatic ring and a flexible acid side-chain, make it

a compound of significant interest. The data and protocols presented in this guide provide the

necessary foundation for its effective use in research and development, enabling scientists to

reliably predict its behavior and integrate it into complex synthetic and biological systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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